Diphenylacetylene Diphenylacetylene

What exactly is Diphenylacetylene?

Diphenylacetylene can be described as the chemical compound C6H5CC6H5. The molecule comprises two phenyl groups attached to the C2 unit. Diphenylacetylene is a uniplanar molecule. Its central CC length can be measured at 119.8 picometers.

Diphenylacetylene is a reagent that produces polysubstituted pyrroles through an oxidative nitrene transfer. It also is used in the oxygen-coupling of salicylaldehyde and alkynes.

Applications of Diphenylacetylene

Diphenylacetylene is a non-colorless solid used as an organic chemical building block synthesizing and organometallic chemical ligand.

Diphenylacetylene is frequently utilized as a building block in organometallic and organic chemical chemistry. It acts as a dienophile and undergoes a Diels-Alder reaction with tetraphenylcyclopentadienone to prepare hexaphenylbenzene.

It functions as an intermediate in the production of 3-alkoxycyclopropene through the reaction with benzal chloride in the presence of potassium t-butoxide.

Occurrence of Diphenylacetylene

Diphenylacetylene is usually prepared in two methods. In one preparation for this compound, benzil is condensed with hydrazine to give the bis(hydrazone), which is oxidized with mercury(II) oxide. Alternatively, stilbene is brominated, and the resulting dibromodiphenylethane is subjected to dehydrohalogenation. Yet another method starts involves the coupling of iodobenzene and the copper salt of phenylacetylene in the Castro-Stephens coupling.

Chemical properties of Diphenylacetylene

Diphenylacetylene reaction of Diphenylacetylene with tetraphenylcyclopentadienone results in the formation of hexaphenylbenzene in a Diels-Alder reaction. The reaction of Ph2C2 with benzal chloride in the presence of potassium t-butoxide affords the 3-alkoxycyclopropene, which converts to the cyclopropenium ion.

Brand Name: Vulcanchem
CAS No.: 501-65-5
VCID: VC1625557
InChI: InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H
SMILES: C1=CC=C(C=C1)C#CC2=CC=CC=C2
Molecular Formula: C14H10
Molecular Weight: 178.23 g/mol

Diphenylacetylene

CAS No.: 501-65-5

Cat. No.: VC1625557

Molecular Formula: C14H10

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Diphenylacetylene - 501-65-5

Specification

CAS No. 501-65-5
Molecular Formula C14H10
Molecular Weight 178.23 g/mol
IUPAC Name 2-phenylethynylbenzene
Standard InChI InChI=1S/C14H10/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H
Standard InChI Key JRXXLCKWQFKACW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC=CC=C2
Boiling Point 300.0 °C
Melting Point 62.5 °C

Introduction

Chemical Structure and Properties

Physical Properties

Diphenylacetylene exhibits characteristic physical properties that influence its handling and applications. Table 1 summarizes the key physical parameters of this compound.

Table 1: Physical Properties of Diphenylacetylene

PropertyValueReference
Molecular FormulaC14H10
Molecular Weight178.23 g/mol
Physical AppearanceColorless to pale yellow solid
Melting Point59-61°C
Boiling Point170°C/19 mmHg
Density0.99 g/mL at 25°C
Refractive Index1.6415 (estimate)
Flash Point170°C/19mm
SolubilityMiscible with ether and hot alcohol; Immiscible with water
StabilityStable but combustible; Incompatible with strong oxidizing agents

The compound's limited water solubility but good solubility in organic solvents makes it appropriate for various organic transformations and applications in non-aqueous media .

Spectroscopic Properties

Diphenylacetylene demonstrates distinctive spectroscopic characteristics that aid in its identification and have been extensively studied. Mass spectrometry reveals characteristic fragments at m/z 179 (most abundant), 207, 180, 219, and 178 . These spectral properties enable reliable identification and purity assessment of diphenylacetylene samples.

Synthesis Methods

Classical Synthetic Routes

Several well-established methods exist for the preparation of diphenylacetylene:

  • From Benzil: Condensation of benzil with hydrazine to form the bis(hydrazone), followed by oxidation with mercury(II) oxide .

  • From Stilbene: Bromination of stilbene to produce dibromodiphenylethane, which undergoes dehydrohalogenation to yield diphenylacetylene .

  • Coupling Reactions: The Castro-Stephens coupling of iodobenzene with the copper salt of phenylacetylene, or alternatively, the Sonogashira coupling of iodobenzene and phenylacetylene .

Modern Synthesis Approaches

Recent advances have introduced more efficient routes to diphenylacetylene:

A novel synthetic approach reported in 2024 involves the reaction of tetrachloroethylene with phenylboronic acid in the presence of a palladium catalyst. The crude product is then treated with n-butyllithium via halogen-lithium exchange, resulting in diphenylacetylene formation with good yields .

Laboratory-Scale Preparation

A practical two-step synthesis commonly employed in laboratory settings involves:

  • Bromination of trans-stilbene to produce meso-stilbene dibromide

  • Dehydrohalogenation of the dibromide using potassium hydroxide at elevated temperatures (approximately 190°C)

This method is particularly suitable for educational laboratory exercises, with reported yields of approximately 70-75% .

Chemical Reactivity

Reactions Involving the Triple Bond

The carbon-carbon triple bond in diphenylacetylene serves as a reactive site for various transformations:

  • Diels-Alder Reactions: Diphenylacetylene acts as a dienophile in Diels-Alder reactions. For example, its reaction with tetraphenylcyclopentadienone produces hexaphenylbenzene .

  • Trimerization: In the presence of dicobalt octacarbonyl catalyst, diphenylacetylene undergoes trimerization to form hexaphenylbenzene .

  • Cyclopropene Formation: Reaction with benzal chloride in the presence of potassium t-butoxide affords 3-tert-butoxy-1,2,3-triphenylcyclopropene, which can be further converted to 1,2,3-triphenylcyclopropenium bromide .

Reactions Involving the Phenyl Groups

The phenyl rings in diphenylacetylene can undergo various substitution reactions, enabling the creation of functionalized derivatives with modified properties. These transformations include sulfonation, halogenation, and alkylation, expanding the structural diversity of diphenylacetylene-based compounds .

Polymerization and Polymer Applications

Poly(diphenylacetylene)s (PDPAs)

Diphenylacetylene and its derivatives can be polymerized to form poly(diphenylacetylene)s (PDPAs), a special class of conjugated polymers with unique properties .

Properties of PDPAs

PDPAs exhibit several notable characteristics:

  • Liquid Crystallinity: These polymers can display liquid crystalline behavior due to their rigid rod-like structure .

  • Fluorescence Properties: PDPAs show intramolecular excimer emission originating from the intramolecular stack structure of side phenyl rings .

  • Responsiveness to External Stimuli: They demonstrate remarkable fluorescence responses to external stimuli such as solvents, heat, surface tension, and pressure .

  • Chirality: PDPAs can exhibit chiral properties depending on their substitution patterns .

Applications of PDPAs

Research has demonstrated that poly(diphenylacetylene)s bearing various functional groups show promise in multiple applications:

  • Gas Separation Membranes: PDPAs with imidazolium salts and sulfonic acid groups exhibit high CO2 permselectivity, with P(CO2)/P(N2) ratios as high as 54 .

  • Sensors and Actuators: The responsive nature of PDPAs to external stimuli makes them excellent candidates for sensing applications and actuators .

Photophysical Properties

Fluorescence Behavior

Diphenylacetylene exhibits fluorescence properties that have been extensively studied. Research has investigated the absorption and emission characteristics of diphenylacetylene and its derivatives in various solvents and under different conditions .

Excited State Dynamics

Studies on the photophysical properties of diphenylacetylene have revealed interesting phenomena:

  • Thermal Repopulation: Investigations have shown thermal repopulation of the second excited singlet state (S2) in certain diphenylacetylene derivatives, particularly in (aminophenyl)phenylacetylene .

  • Structure and Dynamics: Research using picosecond time-resolved techniques has elucidated the structure and dynamics of the S2 and S1 states of diphenylacetylene in solution .

  • Substituent Effects: The influence of electron-acceptor substituents on photophysical properties has been investigated, demonstrating how structural modifications can tune the optical properties of diphenylacetylene derivatives .

Applications

Organic Synthesis

Diphenylacetylene serves as an important building block in organic synthesis, particularly in the preparation of:

  • Complex Aromatic Compounds: Including hexaphenylbenzene and other polycyclic aromatic systems .

  • Functionalized Derivatives: Providing access to compounds with modified electronic and steric properties .

Materials Science

In materials science, diphenylacetylene finds applications in:

  • Scintillators: Used as a primary fluor or wavelength shifter in soluble scintillators .

  • Nanomaterials and Hybrid Materials: PDPAs can be transformed into nanomaterials and hybrid materials via chain quenching and in situ hybridization methods .

Biomedical Research

Recent studies have explored diphenylacetylene derivatives for potential biomedical applications:

  • Imaging Agents: Some fluoropegylated diphenylacetylenes have been investigated as probes for positron emission tomographic imaging of amyloid plaques, showing high binding affinities in postmortem Alzheimer's disease brain homogenates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator